molecular formula C20H21N3O3 B7710045 N-(3,5-dimethylphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(3,5-dimethylphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7710045
M. Wt: 351.4 g/mol
InChI Key: QENUWYUJVSWWOG-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPA, and it is synthesized using a specific method that involves several steps.

Mechanism of Action

The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways that are involved in inflammation, pain, and other processes. DPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. DPA has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
DPA has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. DPA has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). DPA has also been shown to reduce the activation of microglia, which are immune cells in the brain that are involved in inflammation and neurodegeneration.

Advantages and Limitations for Lab Experiments

DPA has several advantages for lab experiments, including its high potency, selectivity, and stability. DPA has also been shown to have low toxicity and to be well-tolerated in animal studies. However, DPA has some limitations for lab experiments, including its limited solubility in water and its high cost.

Future Directions

There are several future directions for the research on DPA, including the investigation of its potential as a drug candidate for the treatment of various diseases, the development of new synthesis methods for DPA, and the exploration of its applications in drug delivery and imaging. Additionally, further studies are needed to fully understand the mechanism of action of DPA and its effects on various cellular and molecular pathways.

Synthesis Methods

The synthesis of DPA involves several steps that include the reaction of 3,5-dimethylphenylamine with ethyl chloroacetate to form N-(3,5-dimethylphenyl)glycine ethyl ester. The next step involves the reaction of N-(3,5-dimethylphenyl)glycine ethyl ester with 4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenol to form N-(3,5-dimethylphenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide or DPA.

Scientific Research Applications

DPA has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology. In medicinal chemistry, DPA has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In pharmacology, DPA has been studied for its potential as a therapeutic agent for the treatment of inflammation, pain, and other conditions. In biotechnology, DPA has been investigated for its potential applications in drug delivery, imaging, and other areas.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-4-18-22-20(26-23-18)15-5-7-17(8-6-15)25-12-19(24)21-16-10-13(2)9-14(3)11-16/h5-11H,4,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENUWYUJVSWWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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